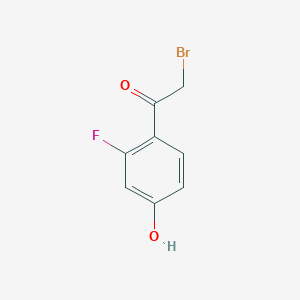

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone

Description

Contextual Significance of Halogenated Acetophenones as Synthetic Intermediates

Halogenated acetophenones, particularly α-haloketones, are a cornerstone in synthetic organic chemistry due to their high reactivity and versatility. nih.gov They serve as crucial precursors in the synthesis of a wide array of organic molecules, especially heterocyclic compounds containing nitrogen, sulfur, or oxygen. nih.gov The presence of a halogen atom alpha to the carbonyl group creates a potent electrophilic center, making these compounds highly susceptible to nucleophilic substitution reactions.

This inherent reactivity is widely exploited for constructing carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis. α-Haloketones are key intermediates in the production of numerous pharmaceutical compounds and other biologically active molecules. nih.govgoogle.com The introduction of a halogen atom into an organic molecule is a critical transformation, as halogenated compounds represent a significant portion of active pharmaceutical ingredients (APIs) and agrochemicals. rsc.org While fluorine and chlorine are more commonly found in the final structures of APIs, brominated and iodinated intermediates are frequently used during the synthetic process. rsc.org The strategic use of halogenated acetophenones allows chemists to build molecular complexity efficiently, leading to the development of novel therapeutic agents and materials. azom.com

Structural Framework and Inherent Reactivity of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone

The specific structure of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone dictates its chemical behavior and synthetic potential. The molecule is built upon an acetophenone (B1666503) core, which is systematically functionalized.

Key Structural Features:

Aromatic Ring: A phenyl ring substituted with a fluorine atom and a hydroxyl group. The ortho-fluoro and para-hydroxyl substitution pattern influences the electronic properties of the ring and the reactivity of the attached ketone.

Ketone Group: The carbonyl group (C=O) activates the adjacent α-carbon.

α-Bromo Group: A bromine atom is attached to the carbon adjacent to the carbonyl group. This C-Br bond is the primary site of reactivity.

The combination of these features results in a molecule with distinct reactive sites. The α-bromo ketone moiety is highly electrophilic, readily undergoing nucleophilic substitution reactions where the bromide ion acts as an excellent leaving group. This allows for the introduction of various functional groups at the α-position. Furthermore, the substituted phenyl ring, with its electron-withdrawing fluorine atom and electron-donating hydroxyl group, can influence the reactivity of the carbonyl group and participate in electrophilic aromatic substitution reactions, although the ring is moderately deactivated.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 220131-30-6 | guidechem.com |

| Molecular Formula | C₈H₆BrFO₂ | guidechem.com |

| Molecular Weight | 233.036 g/mol | guidechem.com |

| Topological Polar Surface Area | 37.3 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Overview of Research Trajectories for Fluorinated and Brominated Aromatic Ketones

The presence of both fluorine and bromine atoms in 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone places it at the intersection of two significant research trajectories in medicinal chemistry and drug design.

Fluorinated Aromatic Ketones: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. sci-hub.box Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. nih.govresearchgate.netmdpi.comresearchgate.net Introducing fluorine atoms adjacent to a ketone can increase the reactivity of the carbonyl group toward nucleophiles. nih.govresearchgate.netmdpi.com This principle is applied in the design of enzyme inhibitors, where fluorinated ketones can act as potent and selective inhibitors of serine and cysteine proteases. nih.govresearchgate.netmdpi.com Research in this area focuses on leveraging these effects to create more effective therapeutics for a range of diseases, including cancer and viral infections. nih.govresearchgate.netmdpi.com

Brominated Aromatic Ketones: Bromine atoms also play a multifaceted role in drug design and synthesis. The introduction of bromine can increase the therapeutic activity and duration of action of a drug. ump.edu.pl Bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity. ump.edu.pl From a synthetic standpoint, the carbon-bromine bond is a versatile functional handle. It is readily used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular scaffolds from simpler brominated precursors. google.com Therefore, brominated aromatic ketones are not only investigated for their potential biological activities but are also highly valued as intermediates for building diverse libraries of compounds for drug discovery programs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXXRLYAYQQESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 2 Fluoro 4 Hydroxyphenyl Ethanone and Its Analogs

Strategies for Regioselective α-Bromination of Substituted Phenacyl Ketones

The primary challenge in the synthesis of compounds like 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is achieving regioselective bromination on the side chain (the α-carbon) without affecting the activated aromatic ring. The presence of activating groups, such as the hydroxyl (-OH) group, can direct electrophilic substitution to the phenyl ring. Therefore, methods that selectively target the α-position of the ketone are essential. The reaction typically proceeds via the formation of an enol or enolate intermediate, which then acts as the nucleophile. wikipedia.orgchemtube3d.com

Bromine in Acidic Media

The most traditional method for the α-bromination of ketones involves the use of molecular bromine (Br₂) in an acidic solvent, such as acetic acid. chemtube3d.comlibretexts.orgopenstax.org The reaction is acid-catalyzed, proceeding through an enol intermediate. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the α-brominated ketone and hydrogen bromide (HBr). chemtube3d.commasterorganicchemistry.com

A key characteristic of acid-catalyzed halogenation is that the rate-limiting step is the formation of the enol. libretexts.orgopenstax.org Consequently, the reaction rate is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration. libretexts.orgopenstax.org Under acidic conditions, the introduction of the first bromine atom is deactivating, which helps to prevent di- or polybromination of the α-carbon, thus favoring monosubstitution. wikipedia.org However, a significant drawback of this method, especially for phenols like 1-(2-fluoro-4-hydroxyphenyl)ethanone, is the potential for competitive electrophilic aromatic substitution (ring bromination). zenodo.org

Copper(II) Bromide

To overcome the selectivity issues associated with molecular bromine, copper(II) bromide (CuBr₂) has emerged as a highly effective and selective reagent for the α-bromination of ketones. nih.govresearchgate.net This method is particularly advantageous for substrates with sensitive functional groups, such as hydroxyacetophenones. mdma.ch The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. researchgate.netmdma.ch

The reaction proceeds with the conversion of black CuBr₂ to white copper(I) bromide (CuBr), with the evolution of HBr. The process offers several advantages:

High Regioselectivity : It selectively brominates the α-position of the ketone without causing nuclear bromination on activated aromatic rings. mdma.ch

Clean Reaction : The byproducts are gaseous HBr and insoluble CuBr, which can be easily removed by filtration. mdma.ch

Mild Conditions : The reaction is performed under relatively mild conditions, preserving other functional groups.

The table below summarizes a comparative study on the efficiency of different brominating agents for the α-bromination of 4-chloroacetophenone, a model substituted phenacyl ketone. nih.gov

| Brominating Agent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pyridine hydrobromide perbromide | 85 | Acetic Acid, 90°C, 3h | nih.govnih.gov |

| Copper(II) Bromide (CuBr₂) | ~60 | Not specified | nih.gov |

| N-Bromosuccinimide (NBS) | Low | Not specified | nih.gov |

Modern synthetic chemistry has introduced a variety of reagents and techniques to improve the efficiency, selectivity, and safety of α-bromination reactions. These are particularly relevant for complex substrates like fluorinated acetophenones.

N-Bromosuccinimide (NBS) : NBS is a widely used source of electrophilic bromine that is easier and safer to handle than liquid bromine. researchgate.net While sometimes inefficient on its own for ketones, its reactivity can be significantly enhanced by using catalysts such as p-toluenesulfonic acid (p-TSA) or silica-supported sodium hydrogen sulfate. researchgate.netresearchgate.net The reaction can often be performed under solvent-free conditions, which directs the functionalization exclusively to the α-position, whereas performing the reaction in water can lead to ring bromination in methoxy-substituted aromatic ketones. researchgate.net

Pyridine Hydrobromide Perbromide : This solid, stable complex of pyridine, HBr, and bromine serves as another convenient and safe brominating agent. It has been shown to be highly efficient for the α-bromination of various acetophenone (B1666503) derivatives in acetic acid, often providing high yields. nih.govresearchgate.net Studies on the bromination of 4-chloroacetophenone demonstrated that pyridine hydrobromide perbromide gave a superior yield (85%) compared to CuBr₂ (~60%) and NBS (low yield). nih.govresearchgate.net

Electrochemical Methods : Electrochemical synthesis represents a greener approach to bromination. A method for the α-bromination of acetophenone has been developed using ammonium bromide (NH₄Br) in an undivided electrochemical cell. rsc.org Bromonium ions are generated in situ from NH₄Br, and the reaction proceeds at ambient temperature, achieving a good yield (80%) with high selectivity. rsc.org This technique avoids the direct use of hazardous bromine and minimizes waste.

Precursor Synthesis: Preparation of 1-(2-fluoro-4-hydroxyphenyl)ethanone

The synthesis of the target compound begins with the preparation of its precursor, 1-(2-fluoro-4-hydroxyphenyl)ethanone. A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.comchemicalbook.com

For the synthesis of the analogous compound 1-(5-fluoro-2-hydroxyphenyl)ethanone, the process starts with 4-fluorophenol. chemicalbook.com

Esterification : 4-Fluorophenol is first acylated with acetyl chloride to form 4-fluorophenyl acetate.

Fries Rearrangement : The resulting ester is then heated with anhydrous aluminum chloride without a solvent. The acetyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, primarily at the ortho position, to yield 1-(5-fluoro-2-hydroxyphenyl)ethanone in high yield (88-98%). chemicalbook.comchemicalbook.com

A similar strategy can be envisioned for the required precursor, 1-(2-fluoro-4-hydroxyphenyl)ethanone, likely starting from 3-fluorophenol.

Development of Green Chemistry Approaches in Brominated Ketone Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the α-bromination of ketones. These approaches focus on reducing hazardous waste, avoiding organic solvents, and using safer reagents.

One prominent example is the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. rsc.orgresearchgate.net This method allows for the effective bromination of various ketones "on water" at room temperature, often without the need for a catalyst or an organic solvent. rsc.orgresearchgate.net The H₂O₂ acts as an in situ oxidant for HBr to generate the active brominating species. This system is characterized by the use of inexpensive reagents, a reduced environmental impact, and the absence of organic waste, making it an excellent alternative to traditional methods. rsc.org Yields for the resulting brominated ketones are typically high, ranging from 69–97%, with good selectivity for monobromination. rsc.orgresearchgate.net

Another green approach involves using polymer-supported brominating agents, such as poly(vinylphenyltrimethylammonium tribromide). This resin-based reagent is effective for the halogenation of aryl ketones, can be regenerated and reused, and simplifies product purification, thereby minimizing waste. mdpi.com

The table below highlights some green bromination methodologies.

| Method/Reagent | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| H₂O₂–HBr "on water" | No organic solvent, no catalyst, inexpensive reagents, low environmental impact. | Aqueous medium, room temperature. | rsc.orgresearchgate.net |

| Polymer-supported tribromide | Recyclable reagent, simple work-up, moderate to excellent yields (60-96%). | Solid-phase reagent. | mdpi.com |

| Electrochemical Synthesis | In situ generation of brominating agent (from NH₄Br), avoids use of Br₂. | Aqueous/MeCN medium, ambient temperature. | rsc.org |

Exploration of Flow Chemistry Techniques for Scalable Production of Halogenated Intermediates

For the large-scale and industrial production of halogenated intermediates, continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. acs.orgnih.gov The α-bromination of ketones has been successfully adapted to flow reactor systems. mdpi.comacs.org

Handling highly corrosive and toxic reagents like bromine is much safer in a closed, automated flow system. acs.org A continuous flow procedure for the α-bromination of acetophenone using HBr and bromine in 1,4-dioxane resulted in a 99% yield of 2-bromo-1-phenylethanone, with excellent selectivity and no observable ring or dibrominated byproducts. mdpi.comnih.gov Such protocols demonstrate the potential for highly effective and industrially applicable α-bromination. nih.gov Flow chemistry not only improves safety and control over reaction parameters (temperature, mixing, reaction time) but also facilitates multi-step syntheses by allowing the direct coupling of sequential reaction steps without isolating intermediates. acs.orgacs.org

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 1 2 Fluoro 4 Hydroxyphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Position

The most prominent aspect of the reactivity of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is the susceptibility of the α-carbon to nucleophilic attack. The presence of the adjacent electron-withdrawing carbonyl group significantly activates the carbon-bromine bond, making the bromine atom a good leaving group. This facilitates a variety of SN2 reactions with a wide range of nucleophiles.

Amination and Alkylation Reactions

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone readily undergoes amination reactions with primary and secondary amines to form α-amino ketones. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. For instance, the reaction with primary amines can lead to the formation of substituted aminoketones, which are valuable precursors for the synthesis of biologically active molecules.

Alkylation reactions, where the bromine is displaced by a carbanion or other carbon-based nucleophile, are also feasible. These reactions allow for the formation of new carbon-carbon bonds at the α-position, expanding the carbon skeleton and enabling the synthesis of more complex structures.

Reactions with Oxygen, Sulfur, and Nitrogen Nucleophiles (e.g., Alkoxides, Thiols, Azides)

A diverse array of nucleophiles can be employed to displace the bromide ion in 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone. Reactions with alkoxides, for example, proceed via the Williamson ether synthesis to yield α-alkoxy ketones. masterorganicchemistry.comlibretexts.org Similarly, thiols and their conjugate bases (thiolates) react to form α-thio ketones. researchgate.net

One of the most significant applications of this reactivity is in the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.orgrsc.orgasianpubs.orgnih.gov In this reaction, 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is condensed with a thiourea (B124793) or thioamide to construct a thiazole ring. This reaction is a cornerstone in the synthesis of a wide variety of thiazole derivatives, many of which exhibit important pharmacological properties. ijaar.co.in The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The reaction with sodium azide (B81097) provides a straightforward route to α-azido ketones. These compounds are versatile intermediates that can be further transformed, for example, through reduction to α-amino ketones or by participation in click chemistry reactions.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | α-Amino Ketone |

| Alkoxide | Sodium Ethoxide | α-Alkoxy Ketone |

| Thiol/Thiolate | Sodium Thiophenoxide | α-Thio Ketone |

| Thiourea | Thiourea | 2-Amino-4-(2-fluoro-4-hydroxyphenyl)thiazole |

| Azide | Sodium Azide | α-Azido Ketone |

Reduction Chemistry of the Carbonyl and Aromatic Moieties

The carbonyl group of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone can be selectively reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4). bldpharm.comresearchgate.net This transformation yields 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanol. The chemoselectivity of this reduction is noteworthy, as NaBH4 is generally not strong enough to reduce the aromatic ring or cleave the carbon-bromine bond under standard conditions.

More forcing conditions, such as catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium on carbon), can lead to the reduction of both the carbonyl group and the aromatic ring. ufmg.brpsu.eduresearchgate.net This process, known as hydrogenolysis, can also result in the cleavage of the carbon-bromine bond, replacing it with a hydrogen atom. The specific products obtained will depend on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Oxidation Pathways of the Phenolic Ring System

The phenolic hydroxyl group makes the aromatic ring of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone susceptible to oxidation. nih.gov Under the influence of strong oxidizing agents, the phenol (B47542) can be converted to a quinone. researchgate.netrsc.orgias.ac.in For a para-hydroxyl group, as is the case in this molecule, oxidation would be expected to yield a para-quinone derivative. Common reagents for this transformation include Fremy's salt (potassium nitrosodisulfonate) and various hypervalent iodine compounds. ijaar.co.inias.ac.in The specific regioselectivity and yield of the quinone formation can be influenced by the choice of oxidant and the presence of other substituents on the aromatic ring.

Electrophilic Character and Leaving Group Properties of the Bromine Atom

The α-carbon in 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is a strong electrophilic center. This is due to the inductive electron-withdrawing effect of both the adjacent carbonyl group and the bromine atom. This high degree of electrophilicity makes it highly susceptible to attack by nucleophiles.

The bromide ion is an excellent leaving group in nucleophilic substitution reactions. This is because it is the conjugate base of a strong acid (hydrobromic acid, HBr) and is therefore a stable, weakly basic species in solution. The stability of the departing bromide ion is a key thermodynamic driving force for the nucleophilic substitution reactions at the α-position.

Influence of Aromatic Substituents (Fluoro and Hydroxyl) on Reaction Selectivity and Rate

The fluoro and hydroxyl substituents on the aromatic ring exert a significant influence on the reactivity of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone.

The ortho-fluoro group , being highly electronegative, has a strong electron-withdrawing inductive effect (-I effect). This effect can increase the electrophilicity of the carbonyl carbon and, to a lesser extent, the α-carbon. However, studies on ortho-substituted phenacyl bromides have shown that ortho substituents can also introduce steric hindrance and rotational barrier effects that may decrease the rate of nucleophilic substitution. nih.gov In some cases, an ortho-fluoro substituent has been observed to decrease the reaction rate compared to the unsubstituted analogue. nih.gov

Derivatization Strategies and Scaffold Functionalization Utilizing 2 Bromo 1 2 Fluoro 4 Hydroxyphenyl Ethanone

Construction of Novel Heterocyclic Systems

The α-bromo ketone moiety is a classic electrophile for the construction of five-membered heterocyclic rings. One of the most prominent applications is the Hantzsch thiazole (B1198619) synthesis, a condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea (B124793) or thiosemicarbazide. asianpubs.orgorganic-chemistry.orgnih.govmdpi.com

When 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is treated with thiourea, it readily undergoes cyclocondensation to form a 2-aminothiazole (B372263) derivative. The reaction mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov This one-pot synthesis is highly efficient and provides a direct route to substituted 2-aminothiazoles, which are privileged structures in medicinal chemistry. mdpi.com Similarly, reaction with substituted thioureas or other thioamides can provide access to a wide array of functionalized thiazole derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone | Thiourea | 2-Amino-4-(2-fluoro-4-hydroxyphenyl)thiazole | Hantzsch Thiazole Synthesis |

| 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone | Thiosemicarbazide | 2-Hydrazinyl-4-(2-fluoro-4-hydroxyphenyl)thiazole | Hantzsch Thiazole Synthesis |

Synthesis of Complex Organic Molecules via Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and synthesizing complex aryl- or vinyl-substituted molecules. organic-chemistry.orgsynarchive.com While the α-bromo ketone is not a direct participant in these reactions, the 2-fluoro-4-hydroxyphenyl scaffold can be functionalized to serve as a substrate.

To make the scaffold amenable to cross-coupling, the phenolic hydroxyl group must first be converted into a more effective leaving group, typically a triflate (trifluoromethanesulfonate). This transformation is achieved by reacting the phenol (B47542) with triflic anhydride (B1165640) in the presence of a base. The resulting aryl triflate is an excellent substrate for a variety of palladium-catalyzed reactions.

For instance, a Suzuki coupling reaction between the triflate derivative and an arylboronic acid can be used to form a biaryl linkage. mdpi.com Alternatively, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent onto the aromatic ring. organic-chemistry.orgsoton.ac.uk This two-step sequence significantly expands the synthetic utility of the original scaffold, allowing for the introduction of diverse substituents at the 4-position of the phenyl ring.

| Step | Starting Material | Reagents | Product | Reaction Type |

| 1. Activation | 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone | Triflic anhydride (Tf₂O), Pyridine | 4-(2-Bromoacetyl)-3-fluorophenyl trifluoromethanesulfonate | Triflate Formation |

| 2a. C-C Coupling | 4-(2-Bromoacetyl)-3-fluorophenyl trifluoromethanesulfonate | Phenylboronic acid, Pd(PPh₃)₄, Base | 2-Bromo-1-(2-fluoro-4-biphenyl)ethanone | Suzuki Coupling |

| 2b. C-C Coupling | 4-(2-Bromoacetyl)-3-fluorophenyl trifluoromethanesulfonate | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Base | 2-Bromo-1-(2-fluoro-4-(phenylethynyl)phenyl)ethanone | Sonogashira Coupling |

Chemoselective Functionalization of the Phenolic Hydroxyl Group

The presence of multiple reactive sites in 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone necessitates chemoselective transformations. The phenolic hydroxyl group can be selectively modified in the presence of the α-bromo ketone under appropriate conditions. Such modifications are often employed to protect the hydroxyl group during subsequent reactions or to introduce new functionality. libretexts.orghighfine.com

Common strategies include conversion to ethers or esters. libretexts.org For example, Williamson ether synthesis, involving the reaction of the phenoxide (formed with a mild base like potassium carbonate) with an alkyl halide such as benzyl (B1604629) bromide, yields the corresponding benzyl ether. This benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed later by catalytic hydrogenation. libretexts.org Similarly, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, can be formed and offer varying degrees of stability and ease of cleavage under acidic conditions or with fluoride (B91410) reagents. highfine.com These protection strategies allow the α-bromo ketone moiety to be manipulated without interference from the acidic phenol.

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Benzyl (Bn) Ether | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole (B134444) | Tetrabutylammonium fluoride (TBAF) or mild acid |

| Acetyl (Ac) Ester | Acetic anhydride, Pyridine | K₂CO₃, MeOH or mild acid |

| Methoxymethyl (MOM) Ether | MOM-Cl, Diisopropylethylamine (DIPEA) | Strong acid (e.g., HCl) |

Stereoselective Transformations in the Synthesis of Chiral Derivatives

The prochiral ketone of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is an ideal substrate for asymmetric reduction to produce chiral 2-halo-1-arylethanols. These chiral halohydrins are valuable intermediates in the synthesis of pharmaceuticals. nih.gov

One of the most reliable methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgalfa-chemistry.com This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., BH₃·THF) to deliver a hydride to one face of the ketone, resulting in the formation of the corresponding secondary alcohol with high enantiomeric excess (ee). nrochemistry.comorganic-chemistry.org The predictable stereochemical outcome is determined by the chirality of the CBS catalyst used.

Alternatively, biocatalytic methods using ketoreductase enzymes from various microorganisms (e.g., Candida, Pichia, Saccharomyces) have proven highly effective for the asymmetric reduction of 2-haloacetophenones. nih.gov These enzymatic reductions often proceed with excellent yields and near-perfect enantioselectivity (>99% ee) under mild, environmentally benign conditions. nih.gov The resulting chiral bromohydrin can then be used in subsequent stereospecific reactions, such as epoxide formation or nucleophilic substitution, to generate other valuable chiral building blocks.

| Method | Reagents/Catalyst | Product | Key Features |

| CBS Reduction | (R)- or (S)-CBS catalyst, BH₃·THF | (S)- or (R)-2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanol | High enantioselectivity, predictable stereochemistry. wikipedia.orgresearchgate.net |

| Biocatalytic Reduction | Ketoreductase enzyme (e.g., from Candida sp.), Cofactor (e.g., NADPH) | (S)-2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanol | Very high enantioselectivity (>99% ee), mild conditions. nih.govnih.gov |

Role As a Key Synthetic Intermediate in Specialized Chemical Synthesis

Building Block for Advanced Pharmaceutical Intermediates

While specific examples detailing the use of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone in the synthesis of advanced pharmaceutical intermediates are not readily found in the surveyed literature, the general class of brominated hydroxyphenyl ethanones is well-established in medicinal chemistry. For instance, related compounds are utilized in the synthesis of adrenaline-type drugs and molecules with potential anti-cancer and anti-inflammatory properties. chemimpex.comnih.gov The structural features of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone suggest its potential as a precursor for various pharmacologically active scaffolds. The reactive α-bromo ketone can be used to construct heterocyclic systems or to link the phenyl ring to other molecular fragments, which are key steps in the synthesis of many active pharmaceutical ingredients (APIs).

Precursor in the Development of Fine Chemicals

In the realm of fine chemicals, intermediates like 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone are valuable for creating high-value, low-volume chemical products. The synthesis of fine chemicals often requires multi-step processes where the specific arrangement of functional groups is critical. The title compound serves as a readily modifiable platform. Its utility as a building block in organic synthesis is highlighted by its potential relevance in the production of fine chemicals. chemimpex.com The strategic placement of the bromo, fluoro, and hydroxyl groups allows for sequential and selective reactions to build complex target molecules with desired properties for applications in areas such as materials science and specialty polymers.

Application in Agrochemical Intermediate Research

Detailed research explicitly outlining the application of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone in agrochemical intermediate research is limited in the available literature. However, the broader class of fluorinated and brominated aromatic compounds is of significant interest in the agrochemical sector. Fluorine substitution, in particular, is a common strategy for enhancing the efficacy and metabolic stability of active ingredients in pesticides and herbicides. The structure of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone makes it a plausible candidate for use in the synthesis of novel agrochemicals. Its ability to act as a building block in organic synthesis indicates its potential relevance in the production of agrochemicals. chemimpex.com

Theoretical and Computational Chemistry Studies of 2 Bromo 1 2 Fluoro 4 Hydroxyphenyl Ethanone

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are essential computational tools for elucidating the electronic structure and predicting the chemical reactivity of molecules like 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone. imist.ma These methods, often based on Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which governs its behavior in chemical reactions.

The reactivity of this compound is significantly influenced by its functional groups: the bromoacetyl group, the phenolic hydroxyl group, and the fluorine atom on the aromatic ring. The bromine and fluorine atoms, being highly electronegative, along with the carbonyl oxygen, create distinct regions of electron density. The bromine atom acts as a good leaving group, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack. The fluorine atom and the hydroxyl group influence the electronic properties of the aromatic ring.

| Substituent/Functional Group | Expected Electronic Effect | Influence on Reactivity |

|---|---|---|

| Bromoacetyl Group (-C(O)CH₂Br) | Strongly electron-withdrawing; creates an electrophilic carbonyl carbon and an electrophilic α-carbon. | Activates the molecule for nucleophilic addition at the carbonyl and SN2 substitution at the α-carbon. |

| Hydroxyl Group (-OH) | Electron-donating via resonance; electron-withdrawing via induction. Overall activating group on the aromatic ring. | Increases electron density on the phenyl ring, potentially influencing aromatic substitution reactions. Acts as a hydrogen bond donor. |

| Fluorine Atom (-F) | Strongly electron-withdrawing via induction; weakly electron-donating via resonance. | Modulates the electronic properties of the phenyl ring and influences molecular conformation. |

Conformational Analysis and Energetic Preferences

The three-dimensional shape and conformational flexibility of a molecule are critical to its chemical and biological activity. For 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, a key conformational feature is the orientation of the bromoacetyl group relative to the phenyl ring.

Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have revealed that the presence of the fluorine atom at the ortho position to the acetyl group exerts a dominant conformational control. acs.org These compounds, including the closely related 1-(2-fluoro-4-hydroxyphenyl)ethanone, are shown to exclusively adopt an s-trans conformation in solution. acs.org In this arrangement, the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C-C bond connecting the acetyl group to the ring.

This strong preference is attributed to the minimization of electrostatic repulsion between the electronegative fluorine atom and the carbonyl oxygen. acs.org The alternative s-cis conformation, where these two atoms would be in close proximity, is energetically unfavorable. This conformational locking by the fluorine atom is a significant stereoelectronic effect. nih.gov Computational studies support that conformations where the C-Br bond is orthogonal to the carbonyl group, which are considered highly reactive, are energetically disfavored in α-fluoro ketones compared to their chloro and bromo counterparts. nih.gov

The hydroxyl group in 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is a key participant in hydrogen bonding. Due to the strong preference for the s-trans conformation, intramolecular hydrogen bonding between the 4-hydroxyl group and the distant carbonyl oxygen is not feasible.

However, this compound is expected to form extensive intermolecular hydrogen bonds in the solid state. Crystal structure analysis of the analogous compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, reveals that molecules are linked into infinite one-dimensional chains by intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net In this network, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. It is highly probable that 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone forms a similar hydrogen-bonded network, which would be a defining feature of its crystal packing.

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O—H⋯O(carbonyl) | 0.82 | 2.00 - 2.02 | 2.776 - 2.811 | 158 - 162 |

Reaction Mechanism Predictions and Transition State Modeling

As an α-halogenated ketone, 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is a highly reactive electrophile. nih.gov Theoretical studies can predict the mechanisms of its reactions and model the transition states to understand the energy barriers involved. Two primary reaction pathways are anticipated:

SN2 Nucleophilic Substitution: The carbon atom bearing the bromine is highly activated towards SN2 displacement. The adjacent carbonyl group helps to stabilize the transition state through orbital overlap. This makes the compound an effective alkylating agent for various nucleophiles.

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is also electrophilic and can undergo nucleophilic addition. The electronegativity of the α-bromine atom enhances the electrophilicity of the carbonyl carbon compared to a non-halogenated ketone. nih.gov

Transition state modeling, typically performed using quantum mechanical methods, would be employed to calculate the activation energies for these competing pathways with different nucleophiles. This modeling would help predict whether substitution or addition is the favored reaction under specific conditions. Such studies would provide a detailed atomistic view of the bond-making and bond-breaking processes during the reaction.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. frontiersin.org For 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, which is a known inhibitor of protein tyrosine phosphatases (PTPs), docking simulations can elucidate how it interacts with the active site of these enzymes. cymitquimica.combldpharm.com

The docking process involves placing the flexible ligand into the binding site of a rigid or semi-flexible protein receptor and scoring the different poses based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol). The results reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

A hypothetical docking simulation of this compound with a PTP enzyme would likely show the hydroxyl group and carbonyl oxygen acting as hydrogen bond acceptors or donors with amino acid residues in the active site. The fluorophenyl ring could engage in hydrophobic or aromatic stacking interactions. The stability and dynamics of the predicted binding pose can be further validated using more computationally intensive methods like molecular dynamics (MD) simulations. researchgate.net

| Step | Description | Expected Outcome/Information Gained |

|---|---|---|

| 1. Target Preparation | Obtaining the 3D crystal structure of the target protein (e.g., a PTP enzyme) and preparing it by adding hydrogens and assigning charges. | A computationally ready model of the biological target. |

| 2. Ligand Preparation | Generating a low-energy 3D conformation of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone. | An optimized structure of the ligand for docking. |

| 3. Docking Simulation | Placing the ligand into the defined active site of the protein and sampling various orientations and conformations. | A set of predicted binding poses ranked by binding affinity scores. |

| 4. Analysis of Results | Visualizing the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.). | Insight into the specific amino acid residues involved in binding and the molecular basis for the ligand's inhibitory activity. |

Advanced Analytical Methodologies in the Characterization of 2 Bromo 1 2 Fluoro 4 Hydroxyphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural and conformational studies)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methylene (B1212753) protons (-CH₂Br) and the aromatic protons. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The hydroxyl proton (-OH) may appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals are expected for the carbonyl carbon (C=O), the methylene carbon (-CH₂Br), and the six carbons of the aromatic ring. The carbon atoms directly bonded to electronegative atoms (O, F, Br) will have characteristic chemical shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct way to confirm the presence and environment of the fluorine atom. Furthermore, through-space coupling between the fluorine atom and nearby protons (e.g., the methylene protons) can offer valuable insights into the molecule's preferred conformation in solution. Studies on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that such through-space spin-spin couplings can confirm the preference for an s-trans conformation, where the carbonyl oxygen and the ortho-fluorine are positioned away from each other. acs.org

Interactive Data Table: Predicted NMR Data for 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~4.5 - 4.8 | Singlet or Doublet | -CH₂Br | |

| ¹H | ~6.5 - 7.8 | Multiplets | Aromatic-H | |

| ¹H | Variable | Broad Singlet | -OH | |

| ¹³C | ~30 - 35 | -CH₂Br | ||

| ¹³C | ~110 - 165 | Aromatic-C, C-F, C-O | ||

| ¹³C | ~190 - 195 | C=O | ||

| ¹⁹F | ~(-100) - (-120) | Multiplet | Ar-F |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The data presented is based on typical values for analogous structures.

Mass Spectrometry Techniques (LC-MS, ESI-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it also provides a robust method for identifying the compound in a complex mixture.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The molecular formula of the compound is C₈H₆BrFO₂, with a monoisotopic mass of approximately 231.95 g/mol . guidechem.com

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which arises from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺) and having almost equal intensity. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways could include the loss of the bromine atom, the loss of the bromomethyl group, or cleavage of the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Peaks

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₈H₇BrFO₂⁺ | 232.9610 | 234.9590 |

| [M-H]⁻ | C₈H₅BrFO₂⁻ | 230.9458 | 232.9437 |

| [M-Br]⁺ | C₈H₆FO₂⁺ | 153.0346 | - |

Chromatographic Separations for Purity Assessment and Isolation (HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods employed for this purpose.

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound of this polarity, reversed-phase chromatography is typically used.

Stationary Phase: A nonpolar stationary phase, most commonly C18-silica gel.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the main compound from any impurities.

Detection: A UV detector is commonly used, as the aromatic ring and carbonyl group in the molecule are strong chromophores, absorbing UV light at specific wavelengths.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥97% are often reported for analogous commercial products. chemimpex.comsigmaaldrich.com UPLC offers advantages over conventional HPLC by using smaller particle-sized columns, which results in faster analysis times and higher resolution separations. sielc.com

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule are determined, confirming the connectivity and revealing the preferred conformation in the crystal lattice.

Crystal Packing: The analysis shows how individual molecules are arranged in the unit cell. In the case of 2-Bromo-1-(4-hydroxyphenyl)ethanone, molecules are linked into one-dimensional chains through intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal (the unit cell) are defined.

This level of detail is crucial for understanding solid-state properties and intermolecular interactions, which can influence physical properties like melting point and solubility.

Interactive Data Table: Crystal Data for the Analogue 2-Bromo-1-(4-hydroxyphenyl)ethanone nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6495 (15) |

| b (Å) | 15.052 (3) |

| c (Å) | 14.3562 (19) |

| β (°) | 123.224 (7) |

| Volume (ų) | 1563.5 (5) |

| Z (molecules/unit cell) | 8 |

Investigation of Molecular Interactions and Biochemical Mechanisms Academic and Non Clinical Focus

Studies on Enzyme Target Identification and Binding Mechanisms

The investigation into the enzymatic targets of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone has been largely guided by the well-established reactivity of the α-bromo ketone functional group. This structural motif is a known feature in a class of compounds that act as covalent inhibitors of specific enzymes, particularly protein tyrosine phosphatases (PTPs). While direct enzymatic assays specifically identifying the targets of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone are not extensively documented in publicly available literature, the body of research on analogous compounds provides a strong basis for inferring its likely biological targets and mechanism of action.

Research has shown that related compounds, such as 2-Bromo-4'-hydroxyacetophenone, are effective inhibitors of PTPs, including PTP1B, with reported Ki values in the micromolar range. chemimpex.com PTPs are a large family of signaling enzymes that regulate a wide array of cellular processes by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govnih.gov The dysregulation of PTP activity has been implicated in numerous diseases, making them significant targets for therapeutic intervention. nih.govnih.gov

The structural similarities between 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone and known PTP inhibitors strongly suggest that this compound also targets the active site of PTPs. The presence of the fluorine atom at the 2-position of the phenyl ring may influence the compound's electronic properties and its binding affinity for the target enzyme, potentially altering its potency and selectivity compared to its non-fluorinated counterparts.

Mechanistic Basis of Covalent Enzyme Inhibition (e.g., PTP Inhibition)

The primary mechanism by which 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is proposed to inhibit enzymes like PTPs is through covalent modification of a catalytically essential cysteine residue within the enzyme's active site. nih.gov This process is a form of irreversible inhibition, where the inhibitor forms a stable covalent bond with the enzyme, rendering it inactive. nih.gov

The catalytic cycle of PTPs involves a nucleophilic attack by the thiolate anion of the active site cysteine on the phosphate group of the substrate. nih.gov α-Bromo ketones, such as 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, act as electrophilic traps for this highly reactive cysteine residue. The carbon atom attached to the bromine is electrophilic and is susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps:

Non-covalent Binding: The inhibitor first binds to the active site of the PTP. This initial binding is guided by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and amino acid residues in the active site. The 4-hydroxyl group and the 2-fluoro group on the phenyl ring of the inhibitor likely play a role in orienting the molecule within the active site for optimal interaction.

Nucleophilic Attack: The catalytic cysteine thiolate in the PTP active site performs a nucleophilic attack on the α-carbon of the bromoacetyl group of the inhibitor.

Covalent Adduct Formation: This attack results in the displacement of the bromide ion and the formation of a stable covalent thioether bond between the inhibitor and the cysteine residue of the enzyme. nih.gov This covalent modification of the active site cysteine prevents it from participating in the normal catalytic cycle, leading to the irreversible inhibition of the enzyme. nih.gov

This mechanism of covalent inhibition by α-halo ketones is a well-established strategy for targeting PTPs and other enzymes with active site cysteines. nih.govnih.gov

Molecular Interactions with Biological Nucleophiles and Electrophiles

The chemical reactivity of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears the bromine atom. This makes the compound susceptible to reactions with a variety of biological nucleophiles.

The primary biological nucleophiles that are likely to react with this compound include the side chains of certain amino acids, such as:

Cysteine: As discussed in the context of enzyme inhibition, the thiol group of cysteine is a potent nucleophile that can readily react with the α-bromo ketone to form a stable thioether linkage.

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, although it is generally less reactive than the thiolate of cysteine.

Lysine (B10760008): The primary amine of the lysine side chain can also participate in nucleophilic substitution reactions.

Glutathione, a ubiquitous tripeptide thiol in cells, is another important biological nucleophile that can react with and detoxify electrophilic compounds like 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone.

Due to the electron-rich nature of the hydroxyphenyl ring, 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is not expected to be highly reactive towards biological electrophiles. The primary site of reactivity is the electrophilic α-carbon.

The table below summarizes the potential interactions of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone with biological nucleophiles.

| Biological Nucleophile | Reactive Group | Potential Reaction Product |

| Cysteine Residue | Thiol (-SH) | Thioether Adduct |

| Histidine Residue | Imidazole Ring | Alkylated Histidine |

| Lysine Residue | Amine (-NH2) | Alkylated Lysine |

| Glutathione | Thiol (-SH) | Glutathione Conjugate |

Role as a Chemical Probe in Biological Systems Research

Given its mechanism of action as a covalent inhibitor, 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone and its analogs have the potential to be utilized as chemical probes in biological systems research. Chemical probes are small molecules used to study and manipulate biological systems, often by selectively binding to and modulating the function of a specific protein target.

The covalent nature of the interaction of this compound with its target enzymes, such as PTPs, makes it particularly useful for:

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to label and identify active enzymes in complex biological samples. A modified version of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, incorporating a reporter tag (e.g., a fluorophore or biotin), could be used to identify and isolate its target PTPs from cell lysates or tissues. This would be a powerful tool for discovering novel PTP targets and for studying their roles in various physiological and pathological processes.

Target Validation: By selectively and irreversibly inhibiting a specific enzyme, this compound can be used to study the functional consequences of that inhibition in cellular or in vivo models. This helps to validate the enzyme as a potential drug target.

Mechanism of Action Studies: The compound can be used to investigate the specific roles of PTPs in signaling pathways. By inhibiting a particular PTP, researchers can observe the downstream effects on protein phosphorylation and cellular behavior.

While the specific use of 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone as a chemical probe is not yet widely reported, the established utility of similar α-bromo ketone-containing molecules in biochemical research highlights its potential in this area. epa.gov The development of tagged derivatives of this compound would be a valuable next step in realizing its potential as a tool for chemical biology.

Future Research Directions and Emerging Trends

Development of Novel Catalytic and Stereoselective Synthesis Routes

The synthesis of α-haloketones is a foundational process in organic chemistry, yet there remains considerable scope for innovation, particularly for multifunctional molecules like 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone. Current synthetic approaches for similar hydroxyacetophenones often involve direct bromination, which can present challenges in regioselectivity and environmental impact. lew.ro

Future research will likely pivot towards the development of sophisticated catalytic systems that offer milder conditions, higher yields, and enhanced selectivity. This includes the exploration of organocatalysis, transition-metal catalysis (e.g., using copper or iron catalysts), and photocatalysis to activate the substrate and brominating agent more efficiently. A key objective will be to minimize the formation of polybrominated or ring-brominated side products.

Furthermore, while the α-carbon of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is prochiral, the development of stereoselective synthesis routes is a significant frontier. The synthesis of enantiomerically enriched α-bromo ketones is a challenging but valuable goal, as the stereochemistry of subsequent products can be crucial for biological activity. Future work could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the bromination step, providing access to single-enantiomer building blocks for asymmetric synthesis.

| Synthesis Route | Potential Advantages | Research Focus |

|---|---|---|

| Direct Bromination (Traditional) | Simple, established methodology | Improving regioselectivity, minimizing waste |

| Organocatalysis | Metal-free, mild conditions, potential for asymmetry | Design of chiral catalysts for enantioselective bromination |

| Transition-Metal Catalysis | High efficiency, novel reactivity | Screening of inexpensive, non-toxic metal catalysts (e.g., Fe, Cu) |

| Photocatalysis | Uses light as a renewable energy source, very mild conditions | Development of photosensitizers for efficient radical bromination |

Exploration of Uncharted Reactivity Profiles and Cascade Reactions

The reactivity of α-bromo ketones as potent electrophiles is well-established, making them valuable intermediates. For 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, the presence of the ortho-fluoro and para-hydroxyl groups offers opportunities for reactivity beyond simple nucleophilic substitution at the α-carbon.

Future research should systematically explore its reactions with a diverse array of nucleophiles (N-, O-, S-, and C-based) to build libraries of novel heterocyclic and carbocyclic structures. The electronic influence of the fluorine atom and the directing capabilities of the hydroxyl group could lead to unexpected reactivity or selectivity.

A particularly exciting avenue is the design of cascade reactions. A cascade reaction is a process involving two or more consecutive transformations where the subsequent reactions result from the functionality generated in the previous step. For this compound, an initial intermolecular reaction, such as the substitution of the bromide, could be followed by an intramolecular cyclization involving the phenolic hydroxyl group. This could provide rapid access to complex molecular architectures, such as benzofurans or other oxygen-containing heterocycles, in a single synthetic operation. Investigating the conditions that trigger these cascades will be a key research focus.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing modern chemical production. beilstein-journals.org These technologies offer significant advantages in terms of safety, scalability, and process control, which are highly relevant for the synthesis and manipulation of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone.

Future research will likely focus on translating the synthesis of this compound from traditional batch processes to continuous flow reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. It also enhances safety, especially when dealing with hazardous reagents like elemental bromine, by minimizing the volume of reactive material present at any given time.

Furthermore, integrating this flow synthesis with automated platforms can enable high-throughput screening of reaction conditions and downstream functionalization. An automated system could synthesize the target compound and then, in a continuous or sequential manner, react it with a library of different nucleophiles or reagents to rapidly generate a diverse set of derivatives for biological or material science screening.

| Platform | Key Advantage | Application for 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and process control | Safe and efficient continuous production; improved heat and mass transfer |

| Automated Synthesis | High-throughput screening and optimization | Rapid generation of derivative libraries for structure-activity relationship studies |

Advanced Computational Modeling for Structure-Reactivity and Structure-Interaction Relationships

Computational chemistry provides powerful tools for predicting and understanding molecular behavior, thereby guiding experimental design. For 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, advanced computational modeling represents a critical area for future research.

Structure-reactivity relationships can be elucidated using methods like Density Functional Theory (DFT). These calculations can model the electronic structure of the molecule, predict the most likely sites for nucleophilic and electrophilic attack, and determine the energy barriers for various reaction pathways. For instance, modeling can help predict whether a nucleophile will attack the α-carbon, the aromatic ring, or coordinate with the hydroxyl group under different conditions. This predictive power can save significant experimental time and resources.

Furthermore, understanding structure-interaction relationships is crucial, particularly if this compound or its derivatives are explored for medicinal chemistry applications. chemimpex.com Molecular docking and molecular dynamics simulations can be used to model how these molecules might bind to the active sites of specific enzymes or receptors. These models can help rationalize biological activity and guide the design of new derivatives with improved potency and selectivity. The interplay between the bromine atom (potential for halogen bonding), the hydroxyl group (hydrogen bond donor/acceptor), and the fluoro group (electronic modulation) makes this an intriguing subject for computational investigation.

| Modeling Type | Objective | Key Parameters to Investigate |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Predict reactivity and reaction mechanisms | Transition state energies, molecular orbital energies, charge distribution |

| Molecular Docking | Predict binding modes to biological targets | Binding affinity scores, identification of key interactions (H-bonds, halogen bonds) |

| Molecular Dynamics | Simulate the dynamic behavior of the molecule in a biological environment | Conformational stability, solvent interactions, binding free energies |

Q & A

Basic: What are the primary methods for synthesizing 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone?

The compound is typically synthesized via electrophilic bromination of its acetophenone precursor. A common approach involves treating 1-(2-fluoro-4-hydroxyphenyl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. After reaction completion (monitored by TLC), the mixture is washed with NaHCO₃ and sodium thiosulfate to quench excess bromine, followed by drying (Na₂SO₄) and recrystallization from diethyl ether (Et₂O) . Yield optimization requires strict temperature control (20–25°C) to avoid polybromination.

Basic: How should researchers handle and store this compound safely?

Key safety measures include:

- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Decontamination : Spills should be neutralized with NaHCO₃ and absorbed using inert materials (vermiculite). Avoid aqueous rinses due to potential hydrolysis .

Basic: What characterization techniques are essential for verifying its purity and structure?

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic packing effects. To resolve:

Perform variable-temperature NMR to identify tautomeric equilibria.

Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA).

Validate via X-ray crystallography to confirm solid-state conformation . For example, the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone (space group P2₁/c) revealed planarity in the acetophenone moiety, explaining observed coupling constants .

Advanced: What strategies mitigate side reactions during bromination of fluorinated acetophenones?

Fluorine’s electron-withdrawing effect can enhance electrophilic substitution but may also promote oxidation. Mitigation approaches include:

- Solvent Choice : Use CHCl₃ (non-polar) over DCM to reduce Br₂ activation .

- Stoichiometry : Limit Br₂ to 1.05 equivalents to avoid di-bromination.

- Additives : Catalytic FeCl₃ (~5 mol%) directs bromination to the α-carbon .

- In Situ Monitoring : Real-time FTIR tracks carbonyl stretching (C=O at ~1700 cm⁻¹) to detect over-reaction.

Advanced: How can computational methods predict reactivity in derivatives of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:

- Reactivity : Fukui indices identify nucleophilic/electrophilic sites. For 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone, the α-carbon (adjacent to Br) shows high electrophilicity (f⁺ >0.3).

- Solvent Effects : PCM models simulate solvolysis rates in protic solvents (e.g., H₂O vs. EtOH) .

- Transition States : IRC calculations reveal energy barriers for SN2 displacement (Br⁻ leaving group).

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include:

- Polymorphism : Fluorine’s small size and hydroxyl group H-bonding lead to multiple crystal forms.

- Solution : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation. For SHELXT refinement, assign anisotropic displacement parameters to Br and F atoms to improve R1 values .

- Twinned Crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: How does the fluorine substituent influence its spectroscopic and reactivity profiles?

- NMR : ¹⁹F NMR shows a singlet at δ ~–110 ppm (ortho-F) due to reduced coupling with adjacent protons.

- IR : C-F stretching at ~1200 cm⁻¹ overlaps with C-O, necessitating deconvolution.

- Reactivity : Fluorine’s –I effect stabilizes the carbonyl, reducing keto-enol tautomerism compared to non-fluorinated analogs .

Advanced: What are the limitations in current stability data, and how can they be addressed?

Existing safety reports lack data on hydrolytic degradation and photostability . Recommended studies:

Forced Degradation : Expose to UV (254 nm) and humid conditions (40°C/75% RH) for 14 days.

LC-HRMS : Identify degradation products (e.g., debrominated or hydroxylated species).

Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.